

# The ncBAF Complex and BRD9 Dependency: A Technical Guide for Researchers

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This technical guide provides an in-depth exploration of the Bromodomain and Extra-Terminal domain (BET) family member BRD9, its role within the non-canonical BRG1/BRM-associated factor (ncBAF) chromatin remodeling complex, and the therapeutic implications of BRD9 dependency in oncology. This document is intended for researchers, scientists, and drug development professionals actively engaged in chromatin biology and cancer therapeutics.

## Introduction to the BAF (SWI/SNF) Complexes

The mammalian SWI/SNF (Switch/Sucrose Non-Fermentable) complexes, also known as BAF complexes, are multi-subunit ATP-dependent chromatin remodelers essential for regulating gene expression by altering nucleosome positioning and accessibility.<sup>[1]</sup> These complexes are critical in various cellular processes, including differentiation, proliferation, and DNA repair.<sup>[2][3]</sup> In humans, there are three main subtypes of BAF complexes, distinguished by their subunit composition:

- Canonical BAF (cBAF): Characterized by the presence of ARID1A or ARID1B subunits.
- Polybromo-associated BAF (PBAF): Contains PBRM1, ARID2, and BRD7 as unique subunits.<sup>[2][4]</sup>
- Non-canonical BAF (ncBAF): A more recently described complex that includes the unique subunits BRD9 and GLTSCR1/1L.<sup>[2][5][6]</sup>

Mutations in the genes encoding BAF complex subunits are found in over 20% of human cancers, highlighting their significance as tumor suppressors.[\[1\]](#)[\[3\]](#)

## BRD9 and the Non-Canonical BAF (ncBAF) Complex

BRD9 is a bromodomain-containing protein that functions as a subunit of the ncBAF complex.[\[6\]](#)[\[7\]](#) The bromodomain of BRD9 recognizes and binds to acetylated lysine residues on histone tails, thereby targeting the ncBAF complex to specific genomic loci.[\[8\]](#) The ncBAF complex is a distinct entity from the cBAF and PBAF complexes, lacking several core components of the other two, such as SMARCB1 (SNF5) and ARID1A.[\[6\]](#) This unique composition suggests a specialized function for the ncBAF complex in transcriptional regulation.

## The Concept of BRD9 Dependency in Cancer

In certain cancers, a phenomenon known as "synthetic lethality" creates a dependency on BRD9. This is particularly evident in tumors with alterations in other BAF complex subunits.

### Synovial Sarcoma

Synovial sarcoma is characterized by a chromosomal translocation that produces the SS18-SSX fusion protein.[\[9\]](#)[\[10\]](#) This fusion protein integrates into the cBAF complex, leading to the ejection of the tumor suppressor SMARCB1.[\[11\]](#) This altered cBAF complex is oncogenic. In this context, the viability of synovial sarcoma cells becomes critically dependent on the function of the ncBAF complex, and therefore on BRD9.[\[9\]](#)[\[10\]](#) Degradation of BRD9 in synovial sarcoma cells leads to the downregulation of oncogenic transcriptional programs and inhibits tumor progression.[\[9\]](#)[\[10\]](#)

### SMARCB1-Deficient Tumors

Malignant rhabdoid tumors (MRTs) are aggressive pediatric cancers characterized by the loss of the SMARCB1 subunit.[\[12\]](#)[\[13\]](#) Similar to synovial sarcoma, the absence of a functional cBAF complex due to SMARCB1 loss renders these tumors dependent on the BRD9-containing ncBAF complex for their survival.[\[12\]](#)[\[13\]](#) Genome-wide CRISPR-Cas9 screens have identified BRD9 as a specific vulnerability in MRTs.[\[12\]](#)[\[13\]](#)

### Other Malignancies

BRD9 dependency has also been implicated in other cancers, including certain types of acute myeloid leukemia (AML) and multiple myeloma.[14][15][16] In these contexts, BRD9 is often overexpressed and plays a role in maintaining the oncogenic state.[17]

## Therapeutic Targeting of BRD9

The dependency of certain cancers on BRD9 has made it an attractive therapeutic target. Two main strategies are being pursued:

- **BRD9 Inhibitors:** Small molecules that bind to the bromodomain of BRD9 and prevent it from recognizing acetylated histones.
- **BRD9 Degraders:** Heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), that induce the ubiquitination and subsequent proteasomal degradation of the BRD9 protein.[18]

Preclinical studies have shown that BRD9 degraders are often more effective than inhibitors, as they lead to the complete removal of the BRD9 protein and disrupt the integrity of the ncBAF complex.[11] Several BRD9 inhibitors and degraders are currently in preclinical and clinical development.[19][20][21]

## Quantitative Data on BRD9 Inhibitors and Degraders

The following tables summarize the in vitro potency of selected BRD9 inhibitors and degraders in various cancer cell lines.

Table 1: IC50 Values of BRD9 Inhibitors in Cancer Cell Lines

Compound	Cell Line	Cancer Type	IC50 (nM)	Reference
BI-7271	-	-	< 50	<a href="#">[4]</a>
BI-7273	-	-	< 50	<a href="#">[4]</a>
BI-7189	-	-	< 50	<a href="#">[4]</a>
(+)-JQ1	Aska-SS	Synovial Sarcoma	190	<a href="#">[22]</a>
(+)-JQ1	Yamato-SS	Synovial Sarcoma	450	<a href="#">[22]</a>
(+)-JQ1	HS-SY-II	Synovial Sarcoma	270	<a href="#">[22]</a>
(+)-JQ1	SYO-1	Synovial Sarcoma	40	<a href="#">[22]</a>
ABBV-075	Aska-SS	Synovial Sarcoma	67	<a href="#">[22]</a>
ABBV-075	Yamato-SS	Synovial Sarcoma	700	<a href="#">[22]</a>
ABBV-075	HS-SY-II	Synovial Sarcoma	1000	<a href="#">[22]</a>
ABBV-075	SYO-1	Synovial Sarcoma	700	<a href="#">[22]</a>

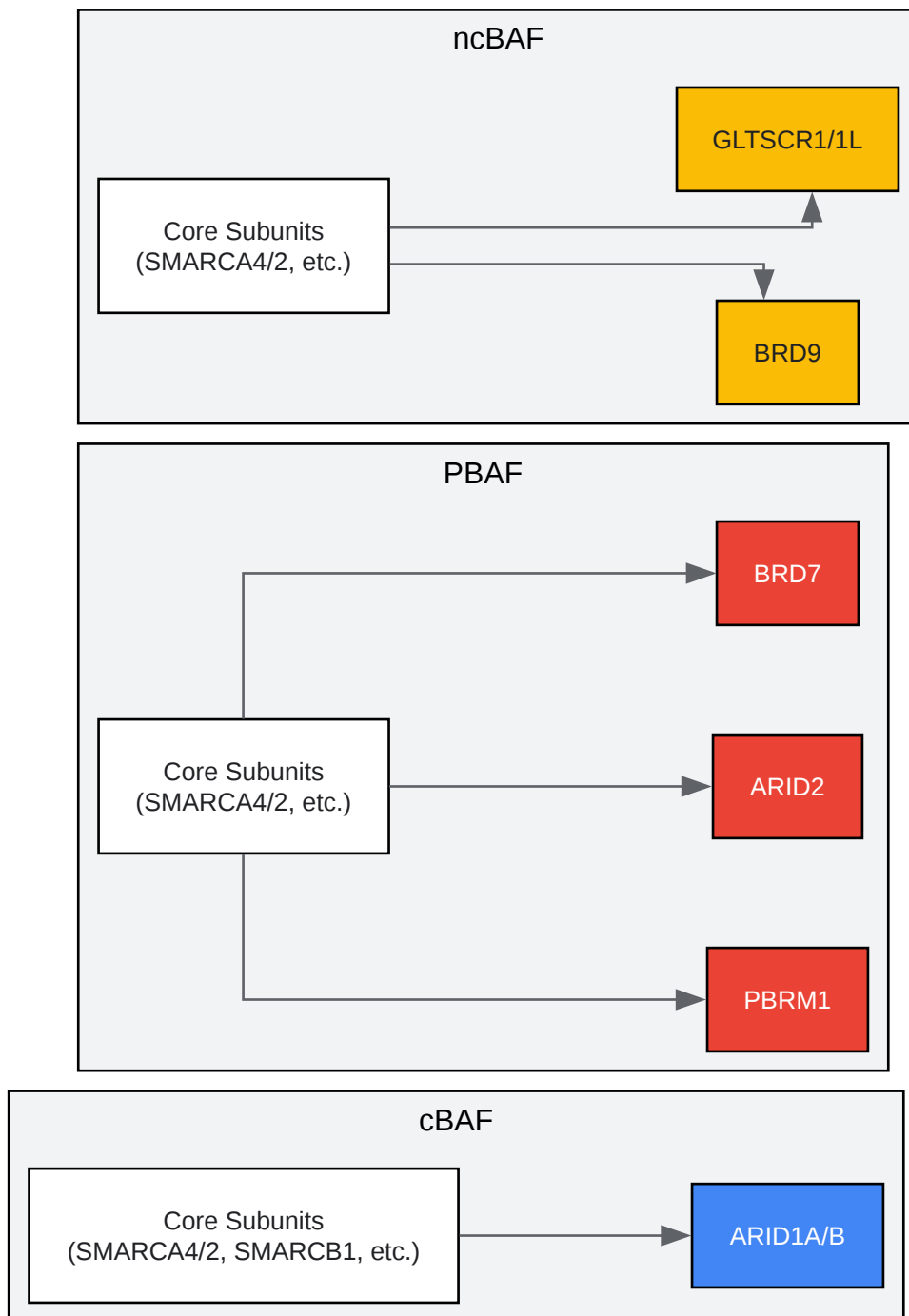
Table 2: DC50 Values of BRD9 Degraders in Cancer Cell Lines

Degrader	Cell Line	Cancer Type	DC50 (nM)	Reference
dBRD9-A	-	-	-	<a href="#">[9]</a>
QA-68	MV4-11	AML	1-10	<a href="#">[9]</a>
QA-68	SKM-1	AML	1-10	<a href="#">[9]</a>
QA-68	Kasumi-1-luc+	AML	10-100	<a href="#">[9]</a>
CW-3308	G401	Rhabdoid Tumor	< 10	<a href="#">[23]</a>
CW-3308	HS-SY-II	Synovial Sarcoma	< 10	<a href="#">[23]</a>
CFT-8634	-	-	3	<a href="#">[24]</a>
AMPTX-1	MV4-11	AML	0.5	<a href="#">[25]</a>
AMPTX-1	MCF-7	Breast Cancer	2	<a href="#">[25]</a>
E5	MV4-11	AML	0.016	<a href="#">[26]</a>

## Signaling Pathways and Experimental Workflows

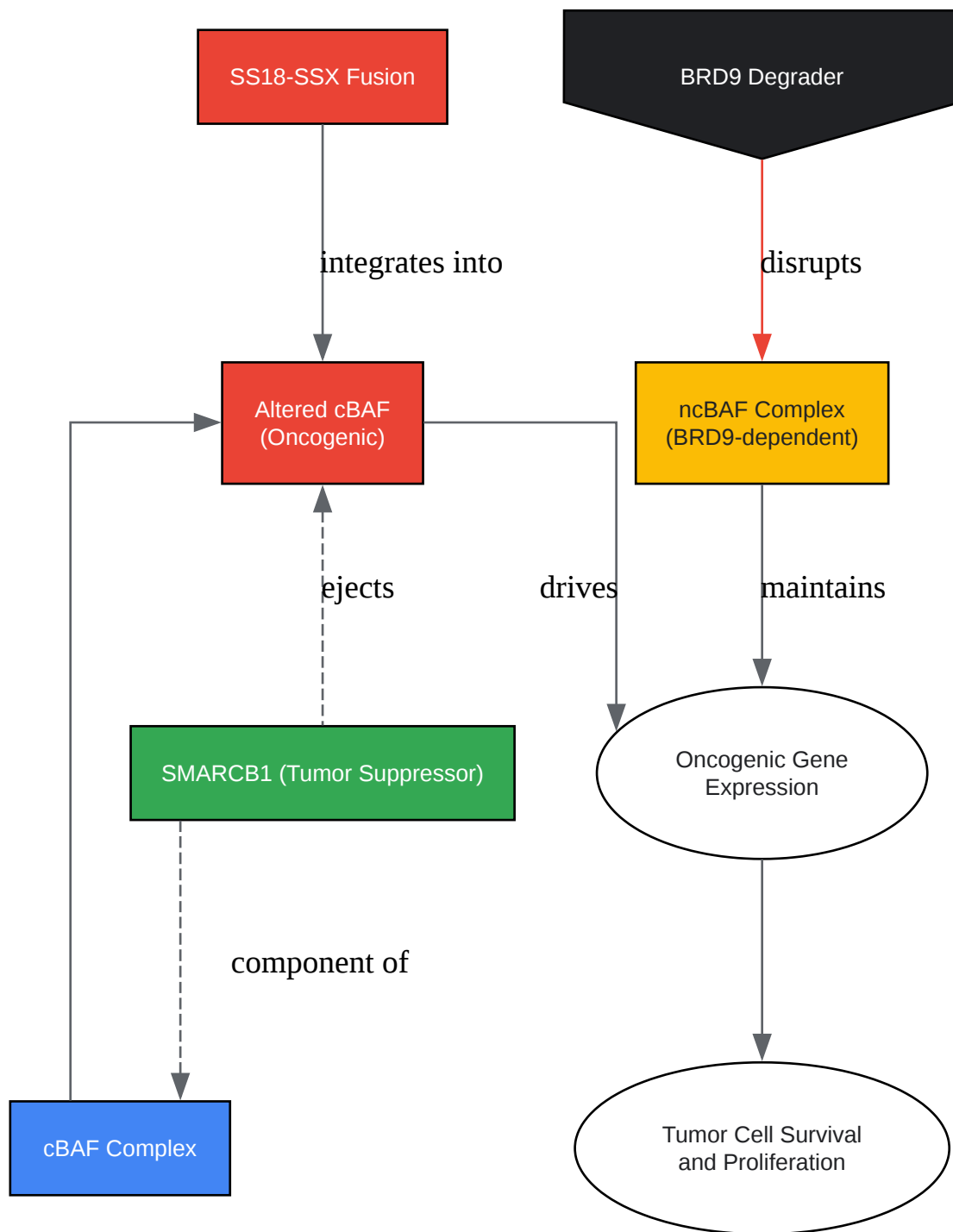
The following diagrams illustrate key concepts and experimental approaches related to the study of the BAF complex and BRD9 dependency.

## BAF Complex Subtypes

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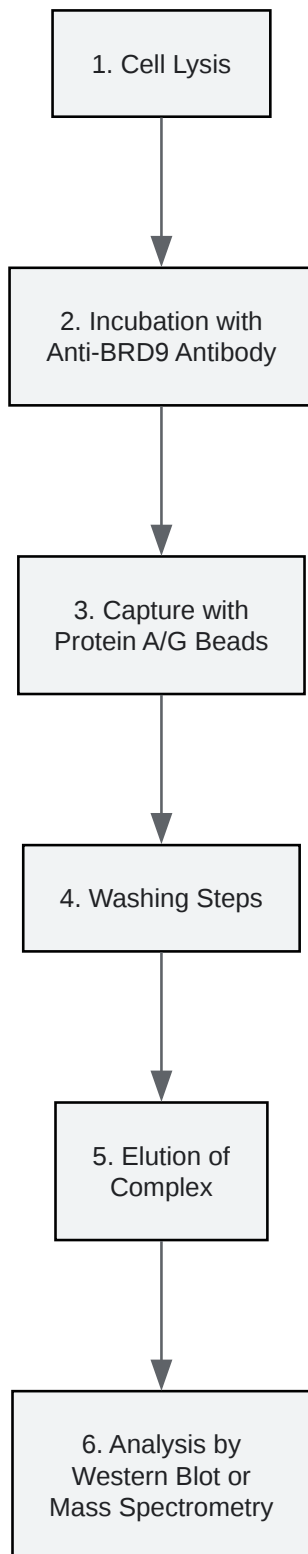
Caption: Subunit composition of the three major BAF complex subtypes.

## Mechanism of BRD9 Dependency in Synovial Sarcoma

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Caption: BRD9 dependency pathway in synovial sarcoma.

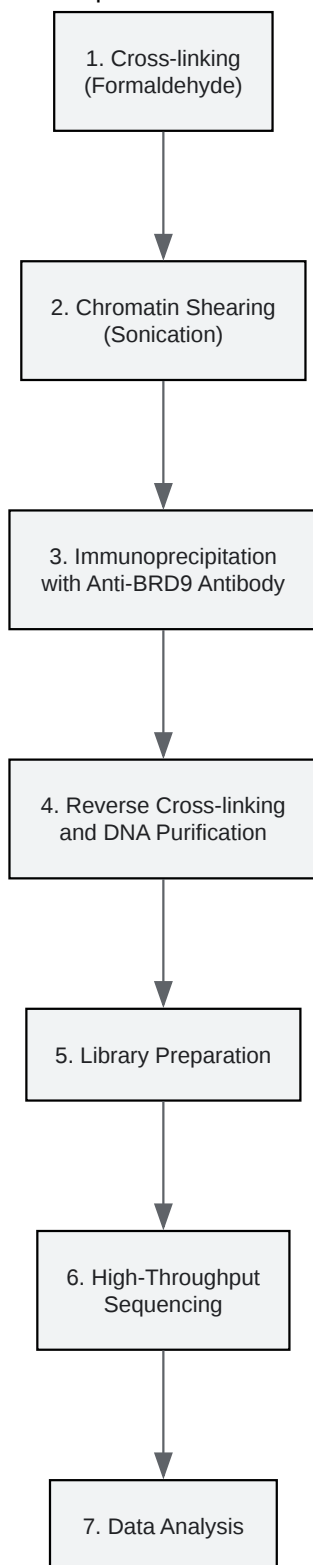
## Co-Immunoprecipitation Workflow for BAF Complex



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Caption: Co-immunoprecipitation workflow for BAF complex analysis.

## ChIP-seq Workflow for BRD9



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Caption: Chromatin Immunoprecipitation sequencing (ChIP-seq) workflow.

## Experimental Protocols

### Co-Immunoprecipitation (Co-IP) of the BAF Complex

This protocol outlines the general steps for the co-immunoprecipitation of BRD9-containing BAF complexes.

- Cell Lysis:
  - Harvest cells and wash with ice-cold PBS.
  - Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.
  - Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
  - Incubate the pre-cleared lysate with an antibody specific to a BAF complex subunit (e.g., anti-BRD9 or anti-SMARCA4) overnight at 4°C with gentle rotation.
  - Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
- Washing and Elution:
  - Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
  - Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
- Analysis:
  - Analyze the eluted proteins by Western blotting using antibodies against other potential BAF complex subunits to confirm interactions.

- For a comprehensive analysis of complex composition, the eluate can be subjected to mass spectrometry.[\[27\]](#)[\[28\]](#)[\[29\]](#)

## Chromatin Immunoprecipitation sequencing (ChIP-seq) for BRD9

This protocol provides a general workflow for identifying the genomic binding sites of BRD9.

- Cross-linking and Chromatin Preparation:
  - Treat cells with formaldehyde to cross-link proteins to DNA.
  - Lyse the cells and isolate the nuclei.
  - Shear the chromatin into fragments of 200-500 bp using sonication.
- Immunoprecipitation:
  - Incubate the sheared chromatin with an anti-BRD9 antibody overnight at 4°C.
  - Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
  - Wash the beads to remove non-specifically bound chromatin.
- Elution and DNA Purification:
  - Elute the chromatin from the beads.
  - Reverse the cross-links by heating in the presence of a high salt concentration.
  - Treat with RNase A and proteinase K to remove RNA and protein.
  - Purify the DNA using phenol-chloroform extraction or a column-based method.
- Library Preparation and Sequencing:
  - Prepare a sequencing library from the purified DNA.
  - Sequence the library using a high-throughput sequencing platform.

- Data Analysis:
  - Align the sequencing reads to a reference genome.
  - Use peak-calling algorithms to identify regions of the genome that are enriched for BRD9 binding.

## Cellular Viability and Protein Degradation Assays

### Cellular Viability Assay:

- Cell Seeding:
  - Seed cancer cells in 96-well plates at an appropriate density.
  - Allow the cells to adhere overnight.
- Compound Treatment:
  - Treat the cells with a serial dilution of the BRD9 inhibitor or degrader.
  - Include a vehicle control (e.g., DMSO).
- Incubation:
  - Incubate the cells for a specified period (e.g., 72 hours).
- Viability Measurement:
  - Measure cell viability using a commercially available assay, such as one based on ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or WST-8).[\[22\]](#)
  - Generate dose-response curves and calculate IC50 values.

### HiBiT Protein Degradation Assay:

This assay is used to quantify the degradation of a target protein.[\[30\]](#)[\[31\]](#)

- Cell Line Generation:

- Use CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein (e.g., BRD9).
- Compound Treatment:
  - Treat the HiBiT-tagged cells with the protein degrader.
- Lysis and Detection:
  - Lyse the cells and add a detection reagent containing the LgBiT protein, which complements the HiBiT tag to form a functional luciferase enzyme.
  - Measure the luminescent signal, which is proportional to the amount of HiBiT-tagged protein remaining.
- Data Analysis:
  - Calculate the percentage of protein degradation relative to a vehicle control.
  - Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).[\[32\]](#)

## Conclusion

The ncBAF complex and its subunit BRD9 represent a critical dependency in a subset of cancers, particularly those with underlying alterations in other BAF complex components. The development of targeted BRD9 inhibitors and, more potently, BRD9 degraders, offers a promising therapeutic avenue for these difficult-to-treat malignancies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of BRD9 in cancer and to advance the development of novel therapeutics targeting this key epigenetic regulator.

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